

(S)-V-0219 handling and safety precautions

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Compound of Interest		
Compound Name:	(S)-V-0219	
Cat. No.:	B12402571	Get Quote

Technical Support Center: (S)-V-0219

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, safety, and experimental use of **(S)-V-0219**, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).

Frequently Asked Questions (FAQs)

Q1: What is (S)-V-0219 and what is its primary mechanism of action?

A1: **(S)-V-0219** is the (S)-enantiomer of V-0219, a small molecule that acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] It enhances the receptor's response to its natural ligand, GLP-1, leading to potentiation of downstream signaling pathways.[3][4] This results in activities such as increased insulin secretion in the presence of high glucose and regulation of feeding behavior.[1][3]

Q2: What are the main research applications for (S)-V-0219?

A2: **(S)-V-0219** is primarily used in research related to type 2 diabetes and obesity.[2][3] Its ability to potentiate GLP-1R signaling makes it a valuable tool for studying glucose metabolism, insulin secretion, and appetite regulation.[1][4]

Q3: What is the difference between (S)-V-0219 and V-0219?



A3: **(S)-V-0219** is a specific stereoisomer of V-0219.[1] Enantioselective synthesis has shown that the (S)-enantiomer is orally efficacious in animal models for improving glucose handling and reducing food intake.[3][4][5]

Q4: Is **(S)-V-0219** for human use?

A4: No, **(S)-V-0219** is intended for research use only and is not for sale to patients.[1][2]

Handling and Storage

Proper handling and storage of **(S)-V-0219** are crucial for maintaining its stability and ensuring reliable experimental results.

Parameter	Recommendation	Source
Storage of Powder	Store at -20°C for up to 3 years.	[6]
Storage of Stock Solution	Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.	[6][7]
Solubility	Soluble in DMSO (97 mg/mL, 236.33 mM). Use fresh DMSO as moisture can reduce solubility.	[6]
In Vivo Working Solution	It is recommended to prepare fresh solutions for in vivo experiments on the day of use.	[2][7]

Troubleshooting Guide

Issue 1: Precipitate observed in the stock solution after thawing.

 Possible Cause: The compound may have come out of solution during storage, especially if not stored at the recommended temperature or if the solvent has absorbed moisture.



• Solution: Gentle warming and/or sonication can be used to aid in the redissolution of the compound.[2][7] Ensure the solution is clear before use. To prevent this, ensure proper storage conditions and use fresh, anhydrous solvents for preparing stock solutions.

Issue 2: Inconsistent or lower-than-expected activity in vitro.

- Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound.
- Solution 1: Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6] Prepare fresh working dilutions from a properly stored stock solution for each experiment.
- Possible Cause 2: Suboptimal Cell Conditions. The response to (S)-V-0219 can be dependent on the cell line and experimental conditions, such as glucose concentration.
- Solution 2: Ensure that the cell line used (e.g., HEK cells expressing hGLP-1R or EndoC-βH1) is healthy and responsive.[1] For insulin secretion assays, ensure the glucose concentration is appropriate to stimulate GLP-1-mediated effects.[1]

Issue 3: Variability in in vivo experimental results.

- Possible Cause: Inconsistent formulation or administration of the compound.
- Solution: For in vivo studies, ensure the compound is fully dissolved and the formulation is homogenous. Prepare fresh solutions on the day of the experiment.[2][7] Standardize the administration route and technique (e.g., intraperitoneal, oral gavage, or intracerebroventricular injection) across all animals.[4][5]

Experimental Protocols

1. In Vitro Calcium Flux Assay

This protocol is based on the methodology used to assess the potentiation of GLP-1R activation.[1][4]

Cell Line: HEK cells stably expressing the human GLP-1 receptor (hGLP-1R).



- Reagents:
 - o (S)-V-0219
 - o GLP-1
 - Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
 - Appropriate cell culture medium and buffers
- Procedure:
 - Plate HEK-hGLP-1R cells in a suitable microplate.
 - Load cells with a calcium-sensitive dye according to the manufacturer's instructions.
 - Wash the cells to remove excess dye.
 - Pre-incubate the cells with a low concentration of (S)-V-0219 (e.g., 0.1 nM).[1]
 - Stimulate the cells with a range of GLP-1 concentrations.
 - Measure the intracellular calcium concentration using a fluorescent plate reader.
 - Analyze the data to determine the potentiation of the GLP-1-induced calcium flux by (S)-V-0219.
- 2. In Vivo Glucose Tolerance Test in Rodents

This protocol is adapted from studies evaluating the effect of **(S)-V-0219** on glucose handling. [4][5]

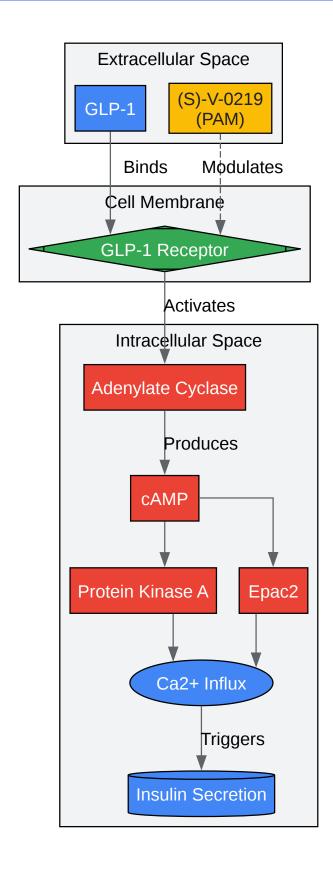
- Animal Model: Male Wistar rats or diabetic Zucker rats.
- Reagents:
 - (S)-V-0219
 - Vehicle solution



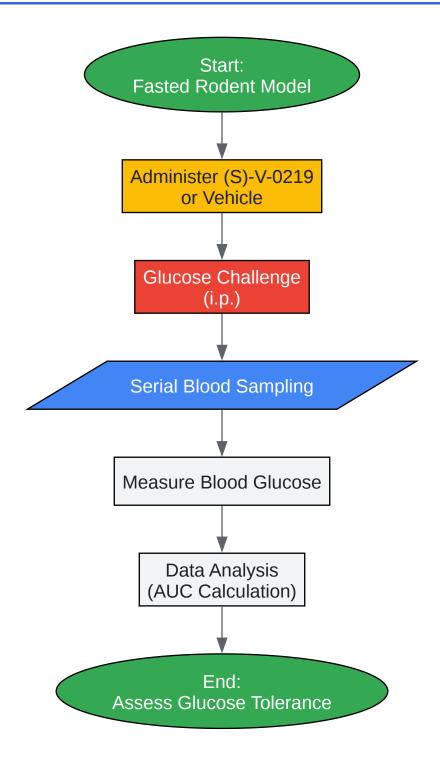
- Glucose solution (e.g., 2 g/kg)
- Procedure:
 - Fast the animals overnight (e.g., 12 hours).
 - Administer (S)-V-0219 at the desired dose (e.g., 0.04-0.2 mg/kg, i.p., or 0.4 mg/kg, i.g.) or vehicle to the respective groups.[4][5]
 - o After a specific pre-treatment time, administer a glucose challenge (e.g., 2 g/kg, i.p.).
 - Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes)
 after the glucose challenge.
 - Measure blood glucose levels.
 - Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations









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